2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

Catalog No.
S755648
CAS No.
204320-59-2
M.F
C24H19NO4
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoi...

CAS Number

204320-59-2

Product Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)

InChI Key

YDLDAMFCNLVPGY-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
  • Organic Synthesis

    The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests Fmoc-DL-Idc-OH may be a precursor molecule for the synthesis of more complex organic compounds. Fmoc is a common protecting group in organic synthesis, especially for peptides and amino acids [].

  • Medicinal Chemistry

    The dihydroisoindole scaffold is present in several bioactive molecules []. Research could explore if Fmoc-DL-Idc-OH possesses any medicinal properties or if it can be modified to create new drug candidates.

  • Material Science

    The aromatic and carboxylic acid groups in Fmoc-DL-Idc-OH could allow it to interact with other molecules and potentially self-assemble into functional materials.

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl group attached to a dihydroisoindole framework. The molecular formula of this compound is C24H19NO4, and it has a molecular weight of approximately 385.41 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties.

The chemical behavior of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid can be understood through its reactivity patterns typical of carboxylic acids and amides. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of isoindole derivatives.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorenylmethoxycarbonyl protecting group, which can be cleaved under basic or acidic conditions.

While specific biological activity data for 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, isoindole derivatives are known for their roles in drug discovery, particularly in the development of anticancer and antimicrobial agents. The fluorenylmethoxycarbonyl moiety is commonly used as a protecting group in peptide synthesis, indicating potential applications in biochemistry and pharmaceutical research.

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Dihydroisoindole: Starting from appropriate precursors, the dihydroisoindole core can be synthesized through cyclization reactions involving aniline derivatives.
  • Protection of Amino Groups: The fluorenylmethoxycarbonyl group is introduced via reaction with 9H-fluorene-9-methanol or related derivatives under acidic conditions.
  • Carboxylation: Finally, carboxylic acid functionality can be added through methods such as carbon dioxide insertion or direct functionalization of the aromatic ring.

The applications of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid are diverse:

  • Medicinal Chemistry: As a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Peptide Synthesis: Utilized as a protecting group for amino acids during peptide synthesis processes.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies involving 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid focus on its binding affinities with various biological targets. While specific studies are scarce, compounds with similar structures have been shown to interact with enzymes and receptors involved in metabolic pathways. Further research could elucidate its potential as a therapeutic agent by examining its interactions with proteins and nucleic acids.

Several compounds share structural similarities with 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-DihydroisoindoleC8H7NBasic structure without protective groups; used in various medicinal applications.
IsoindolineC8H7NSimilar bicyclic structure; known for its biological activity as a precursor in drug design.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidC25H21NO4Contains a tetrahydroisoquinoline scaffold; broader applications in neuropharmacology.

Uniqueness

The uniqueness of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid lies in its combination of the fluorenylmethoxycarbonyl protecting group and the dihydroisoindole core structure. This combination not only enhances its reactivity and stability but also expands its utility in both synthetic and biological contexts compared to simpler isoindole derivatives.

The compound 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid represents a specialized fluorenylmethoxycarbonyl-protected amino acid analog with unique structural features that make it particularly valuable in advanced peptide synthesis and bioconjugation applications. The integration of the dihydroisoindole scaffold with the well-established fluorenylmethoxycarbonyl protecting group provides enhanced synthetic versatility while maintaining compatibility with standard solid-phase peptide synthesis protocols.

Fluorenylmethoxycarbonyl Protection-Deprotection Mechanisms in Solid-Phase Peptide Synthesis

The fluorenylmethoxycarbonyl protecting group in 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid operates through well-characterized base-labile deprotection mechanisms that are fundamental to modern solid-phase peptide synthesis. The deprotection process involves a two-step mechanism where a secondary amine base abstracts the acidic proton at the 9-position of the fluorene ring system, followed by β-elimination to yield the highly reactive dibenzofulvene intermediate [1] [2] [3].

The electron-withdrawing nature of the fluorene ring system renders the hydrogen atom at the 9-position highly acidic, facilitating its abstraction by mild bases. This characteristic is particularly advantageous when incorporated into the dihydroisoindole framework, as it allows for selective deprotection without compromising the integrity of the cyclic structure [1] [4] [5].

Deprotection Kinetics and Reagent Selection

Traditional piperidine-based deprotection protocols remain the gold standard for fluorenylmethoxycarbonyl removal, with 20% piperidine in dimethylformamide providing complete deprotection within 2-30 minutes [1] [2] [6]. However, alternative deprotection reagents have been developed to address specific synthetic challenges. Piperazine-based systems, particularly when combined with 1,8-diazabicyclo[5.4.0]undec-7-ene, offer rapid deprotection in less than one minute while providing safer handling characteristics [7] [8].

The dibenzofulvene intermediate generated during deprotection is immediately trapped by excess secondary amine to form stable adducts, preventing side reactions with the growing peptide chain [1] [3] [4]. This scavenging mechanism is particularly important when working with the dihydroisoindole derivative, as the bicyclic structure may present additional nucleophilic sites that could potentially react with the electrophilic dibenzofulvene.

Mechanistic Considerations for Dihydroisoindole Derivatives

The incorporation of the dihydroisoindole moiety introduces conformational constraints that may influence the deprotection kinetics. The bicyclic structure can adopt specific conformations that either enhance or hinder the accessibility of the fluorenylmethoxycarbonyl group to the deprotection reagent [9] [10]. These conformational effects must be carefully considered when optimizing reaction conditions for efficient deprotection.

Studies have demonstrated that the deprotection efficiency can be enhanced through careful selection of reaction conditions, including solvent composition, temperature, and base concentration [1] [7]. The polar nature of dimethylformamide and N-methylpyrrolidone facilitates the deprotection process by stabilizing the ionic intermediates formed during the reaction [1] [2].

Deprotection AgentConcentrationReaction TimeMechanismAdvantagesLimitations
Piperidine20% in DMF2-30 minutesBase abstracts H at C-9 positionStandard methodToxic
Piperazine2-5% in DMF1-2 minutesBase abstracts H at C-9 positionSafer alternativeRequires optimization
4-Methylpiperidine (4MP)20% in DMF2-30 minutesBase abstracts H at C-9 positionReduced toxicitySlower than piperidine
DBU/Piperazine2% DBU + 5% piperazine< 1 minuteEnhanced base strengthRapid deprotectionComplex mixture
Diethylamine20% in DMF5-15 minutesBase abstracts H at C-9 positionMilder conditionsLonger reaction times

Orthogonal Protection Strategies for Complex Peptide Architectures

The implementation of orthogonal protection strategies represents a critical advancement in the synthesis of complex peptide architectures, where multiple protecting groups must be removed selectively under distinct reaction conditions. The compound 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid exemplifies the sophisticated design principles required for successful orthogonal protection schemes [11] [12] [13].

Fluorenylmethoxycarbonyl/tert-Butyl Orthogonal Systems

The fluorenylmethoxycarbonyl/tert-butyl protection strategy represents the most widely utilized orthogonal system in modern peptide synthesis. This approach leverages the base-labile nature of the fluorenylmethoxycarbonyl group in combination with acid-labile tert-butyl-based side-chain protecting groups [14] [12] [15]. The orthogonality is achieved through the mutually exclusive deprotection conditions: basic conditions for fluorenylmethoxycarbonyl removal and acidic conditions for tert-butyl group cleavage.

When applied to the dihydroisoindole derivative, this orthogonal system provides exceptional synthetic flexibility. The bicyclic structure can accommodate various side-chain protecting groups while maintaining the integrity of the fluorenylmethoxycarbonyl protection at the amino terminus [16] [17]. This compatibility is particularly valuable for the synthesis of cyclic peptides and peptides containing multiple disulfide bonds.

Advanced Multi-Orthogonal Systems

Recent developments have expanded beyond traditional two-dimensional protection schemes to encompass multi-orthogonal systems that incorporate additional protecting groups removable under distinct conditions. The allyloxycarbonyl group, which is removed by palladium-catalyzed processes, provides a third dimension of orthogonality when combined with fluorenylmethoxycarbonyl and tert-butyl groups [13] [18] [19].

The implementation of four-dimensional protection schemes, including safety-catch mechanisms, represents the cutting edge of orthogonal protection technology. These systems incorporate protecting groups that are stable under all standard deprotection conditions but can be activated through specific chemical modifications to become labile under mild conditions [13] [16] [20].

Challenges in Complex Peptide Synthesis

The synthesis of complex peptide architectures presents unique challenges that require sophisticated orthogonal protection strategies. Aggregation-prone sequences, particularly those containing β-sheet-forming amino acids, benefit from the conformational constraints imposed by the dihydroisoindole scaffold [21] [22] [23]. The rigid bicyclic structure can disrupt intermolecular hydrogen bonding patterns that lead to aggregation, thereby improving synthetic efficiency.

Difficult sequences containing hydrophobic amino acids, such as membrane protein segments, require specialized approaches that combine orthogonal protection with alternative synthetic strategies [21] [23]. The dihydroisoindole framework provides enhanced solubility characteristics that can facilitate the synthesis of otherwise intractable sequences.

Protection StrategyTemporary ProtectionPermanent ProtectionDeprotection ConditionsOrthogonalityApplications
Fmoc/tBuFmoc (base-labile)tBu groups (acid-labile)Piperidine/DMF; TFATrue orthogonalStandard SPPS
Boc/BzlBoc (acid-labile)Bzl groups (acid-labile)TFA; HF/TFMSAPseudo-orthogonalDifficult sequences
Alloc/Fmoc/tBuAlloc (Pd-labile)tBu groups (acid-labile)Pd(PPh3)4; TFAMulti-orthogonalComplex peptides
pNZ/tBupNZ (reduction)tBu groups (acid-labile)SnCl2/HCl; TFATrue orthogonalCyclic peptides
Safety-CatchModified linkerMultidimensionalSequential activationFour-dimensionalBranched peptides

Applications in Site-Specific Protein Modification

The application of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid in site-specific protein modification represents a significant advancement in bioconjugation chemistry. The unique structural features of this compound enable precise control over modification sites while maintaining protein function and stability [24] [25] [26].

Chemoselective Modification Strategies

Site-specific protein modification relies on the selective reaction of chemical reagents with specific amino acid residues under conditions that preserve protein structure and function. The dihydroisoindole scaffold provides a versatile platform for incorporating reactive functionality that can be selectively targeted to specific amino acid side chains [24] [27] [28].

Lysine residues represent the most frequently targeted sites for protein modification due to their high abundance and nucleophilic character. The incorporation of electrophilic groups into the dihydroisoindole framework enables selective acylation of lysine residues under mild conditions [27] [29] [30]. This approach has been successfully applied to the synthesis of antibody-drug conjugates, where precise control over drug-to-antibody ratio is essential for therapeutic efficacy.

Cysteine residues offer another attractive target for site-specific modification due to their relatively low abundance and high reactivity. The thiol group of cysteine can be selectively modified using maleimide-based reagents or through native chemical ligation approaches [31] [32] [33]. The dihydroisoindole framework can be functionalized with thiol-reactive groups to enable site-specific modification of cysteine residues in proteins.

Native Chemical Ligation Applications

Native chemical ligation represents a powerful approach for the site-specific modification of proteins through the formation of native peptide bonds. This methodology involves the chemoselective reaction between a peptide thioester and a cysteine-containing protein fragment, resulting in the formation of a native amide bond [31] [32] [34].

The incorporation of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid into native chemical ligation strategies provides enhanced synthetic flexibility. The compound can be used to prepare peptide thioesters that are compatible with fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [35] [18]. This compatibility is particularly valuable for the synthesis of complex protein modifications that require precise control over both the modification site and the chemical linker.

Bioorthogonal Modification Approaches

Recent developments in bioorthogonal chemistry have expanded the toolkit available for site-specific protein modification. These approaches rely on the incorporation of non-natural amino acids that contain reactive groups not found in native proteins, enabling selective modification in complex biological environments [26] [36].

The dihydroisoindole scaffold can be functionalized with bioorthogonal reactive groups, such as azides or alkynes, that participate in click chemistry reactions. This approach enables the site-specific modification of proteins both in vitro and in vivo, with applications ranging from protein labeling to the synthesis of protein therapeutics [26] [36].

Therapeutic Applications

The site-specific modification of proteins using 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid derivatives has significant therapeutic implications. Antibody-drug conjugates represent a particularly promising application, where the precise control over drug conjugation sites is essential for maintaining antibody binding affinity while ensuring efficient drug delivery [25] [30] [37].

The development of homogeneous antibody-drug conjugates with defined drug-to-antibody ratios represents a significant advancement over traditional heterogeneous conjugation methods. The dihydroisoindole framework provides a stable linker that can withstand the harsh conditions encountered in biological systems while maintaining the integrity of the drug payload [25] [36].

Modification TargetModification ChemistryBioconjugation MethodSelectivityApplicationsAdvantagesLimitations
Lysine residuesNHS estersAcylationChemoselectiveAntibody-drug conjugatesHigh abundanceMultiple sites
Cysteine residuesMaleimidesThiol-ene reactionsChemoselectiveProtein crosslinkingHigh reactivityOxidation sensitive
N-terminal amino acidsTransaminationPyridoxal phosphateSite-specificFluorescent labelingUnique positionRequires free N-terminus
C-terminal amino acidsOxidationPeriodate oxidationSite-specificImmobilizationUnique positionRequires free C-terminus
Non-natural amino acidsClick chemistryAzide-alkyne cycloadditionBioorthogonalImaging probesNo interferenceNeeds genetic encoding

XLogP3

4.1

Dates

Last modified: 08-15-2023

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